REACTION_CXSMILES
|
C(=O)(OC1OC=CC=1C(C)(C)C)[NH2:2].[H-].[Na+].[CH2:16]([CH:18]([CH2:22][CH3:23])[C:19](Cl)=[O:20])[CH3:17].[I-].[Li+].[O:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1>C(C(C)=O)C>[CH2:16]([CH:18]([CH2:22][CH3:23])[C:19]([NH:2][C:27]1[O:26][CH:30]=[CH:29][CH:28]=1)=[O:20])[CH3:17] |f:1.2,4.5|
|
Name
|
tert-butylcarbamate
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
C(N)(OC=1OC=CC1C(C)(C)C)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)Cl)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
11
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[I-].[Li+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the light brown solution poured onto ice/water
|
Type
|
EXTRACTION
|
Details
|
After extraction at pH 7 with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the organic solvent phase was evaporated (rotary)
|
Type
|
CUSTOM
|
Details
|
to give a light brown oil which
|
Type
|
CUSTOM
|
Details
|
The brown solution was evaporated (rotary)
|
Type
|
CUSTOM
|
Details
|
to remove methyl ethyl ketone
|
Type
|
ADDITION
|
Details
|
poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene at pH 2
|
Type
|
EXTRACTION
|
Details
|
The benzene extract
|
Type
|
WASH
|
Details
|
was washed successively with saturated potassium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
water and evaporated (rotary)
|
Type
|
CUSTOM
|
Details
|
to give a light brown crystalline solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from benzene/petroleum ether 60/80° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)NC=1OC=CC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |